5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes hydroxy, diiodophenyl, diphenyl, and sulfanylidenedihydropyrimidine groups
Preparation Methods
The synthesis of 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as glacial acetic acid and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diiodophenyl group can be reduced to form less iodinated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the context of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other diiodophenyl derivatives and sulfanylidenedihydropyrimidine analogs. Compared to these compounds, 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
Properties
CAS No. |
5800-01-1 |
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Molecular Formula |
C23H14I2N2O3S |
Molecular Weight |
652.2 g/mol |
IUPAC Name |
5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H14I2N2O3S/c24-18-12-14(13-19(25)20(18)28)11-17-21(29)26(15-7-3-1-4-8-15)23(31)27(22(17)30)16-9-5-2-6-10-16/h1-13,28H |
InChI Key |
JCTWIYPFMBSMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)O)I)C(=O)N(C2=S)C4=CC=CC=C4 |
Origin of Product |
United States |
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